3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
Description
Properties
CAS No. |
1172502-08-7 |
|---|---|
Molecular Formula |
C17H11ClN4O |
Molecular Weight |
322.75 |
IUPAC Name |
3-(2-chlorophenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H11ClN4O/c18-14-9-5-4-8-12(14)16-20-17(23-22-16)13-10-19-21-15(13)11-6-2-1-3-7-11/h1-10H,(H,19,21) |
InChI Key |
SWVZUITZXKXWTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=CC=C4Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including 3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, as promising anticancer agents. The compound has been synthesized and evaluated for its cytotoxic properties against various cancer cell lines.
Key Findings:
- Cytotoxicity : The compound exhibited significant cytotoxic activity against several cancer cell lines, including HePG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). For instance, one study reported an IC50 value of 35.58 μM against HePG-2 cells, indicating moderate activity .
- Structure-Activity Relationship : The presence of the pyrazole moiety is crucial for enhancing the cytotoxic effects of the compound. Variations in substitution patterns on the phenyl ring were found to influence the overall activity, with certain modifications leading to improved efficacy .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HePG-2 | 35.58 |
| Other derivatives | HCT-116 | 5.55 |
| Other derivatives | MCF-7 | 1.82 |
Mechanisms of Action
The anticancer mechanisms involve induction of apoptosis and inhibition of cell proliferation through various pathways. The oxadiazole scaffold has been associated with the modulation of key signaling pathways involved in cancer progression .
Neuropharmacological Applications
Positive Allosteric Modulation
Another significant application of this compound lies in its potential as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). This receptor is implicated in various neurological disorders.
Key Findings:
- Anxiolytic and Antipsychotic Properties : Compounds based on the oxadiazole structure have shown promising results in preclinical models for anxiety and psychosis. For instance, one derivative demonstrated comparable effects to established antipsychotics like clozapine .
| Compound | Activity | EC50 (nM) |
|---|---|---|
| N-(4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-3-methylphenyl)picolinamide | Anxiolytic | 282 - 656 |
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
5-(5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazol-4-yl)-3-(2-Chlorophenyl)-1,2,4-Oxadiazole
- Molecular Formula : C₁₈H₁₂Cl₂N₄O
- Key Differences : Incorporates an additional chlorine atom at the pyrazole’s 5-position and a methyl group at the pyrazole’s 1-position.
- 3.8 for the target compound) .
3-(2-Chlorophenyl)-5-[5-Methyl-1-(3-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-1,2,4-Oxadiazole
- Molecular Formula : C₁₉H₁₅ClN₄O
- Key Differences : Replaces the pyrazole with a 1,2,3-triazole ring bearing methyl and 3-methylphenyl groups.
- Impact: The triazole’s stronger dipole moment (≈5.1 D vs.
5-(3-Cyclopropyl-1H-Pyrazol-5-yl)-3-[4-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazole
- Molecular Formula : C₁₅H₁₁F₃N₄O
- Key Differences : Substitutes the 2-chlorophenyl with a 4-(trifluoromethyl)phenyl group and replaces the 3-phenylpyrazole with a cyclopropyl-pyrazole.
- Impact : The trifluoromethyl group’s electron-withdrawing nature increases oxidative stability, while the cyclopropyl moiety reduces ring strain, favoring conformational rigidity .
Physicochemical Properties
*LogP values estimated via fragment-based methods.
Electronic and Noncovalent Interactions
- Target Compound : The 2-chlorophenyl group induces a localized electron-deficient region on the oxadiazole ring, favoring charge-transfer interactions. The pyrazole’s N-H group participates in hydrogen bonding, as shown in computational studies using Multiwfn .
- Triazole Derivative : The triazole’s sulfur atom engages in stronger van der Waals interactions, as visualized via noncovalent interaction (NCI) plots .
Metabolic and Pharmacological Insights
- The structurally related compound 3-(4-pyridyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (RJ-64) undergoes hepatic glucuronidation, with a half-life of 2.3 hours in rats . While the target compound lacks direct metabolic data, its higher LogP (3.8 vs. RJ-64’s 2.9) suggests slower clearance.
- The 5-chloro-1-methyl analogue shows reduced CYP3A4 inhibition (IC₅₀ > 50 μM) compared to RJ-64 (IC₅₀ = 12 μM), likely due to steric shielding from the methyl group .
Biological Activity
The compound 3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is part of a broader class of oxadiazole derivatives known for their diverse biological activities, particularly in the realm of anticancer and antimicrobial properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a 1,2,4-oxadiazole ring fused with a pyrazole moiety, which is crucial for its biological activity. The presence of the chlorophenyl group enhances its lipophilicity and potential interaction with biological targets.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities including:
- Anticancer Activity : Many studies have reported the cytotoxic effects of oxadiazoles against various cancer cell lines.
- Antimicrobial Properties : These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Some derivatives have been investigated for their potential to reduce inflammation.
Anticancer Activity
A significant body of research focuses on the anticancer properties of oxadiazole derivatives. For instance, a study demonstrated that derivatives with pyrazole substitutions exhibited strong cytotoxicity towards cancer cell lines such as HCT-116 and MCF-7. The compound's mechanism involves the inhibition of critical enzymes associated with cancer proliferation.
Case Study: Cytotoxicity Evaluation
In a recent study evaluating various oxadiazole derivatives, it was found that this compound exhibited an IC50 value of approximately 35.58 μM against HepG2 cells. This potency suggests that structural modifications can enhance cytotoxic effects significantly .
Structure-Activity Relationship (SAR)
The structure of oxadiazoles plays a pivotal role in their biological activity. Key findings include:
| Compound | IC50 (μM) | Target Cell Line | Notes |
|---|---|---|---|
| This compound | 35.58 | HepG2 | Moderate activity |
| Pyrazoline derivative | 5.55 | HCT-116 | Superior activity compared to DOX |
| Other oxadiazoles | Various | Various | Broad spectrum of activity |
The presence of electron-withdrawing groups like chlorine on the phenyl ring has been linked to increased potency by enhancing the electron deficiency necessary for interaction with biological targets .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising results against bacterial strains. Studies have indicated that certain oxadiazoles can inhibit the growth of both Staphylococcus aureus and Escherichia coli at varying concentrations .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Conditions | Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DME, 50°C | 99% yield, 97% ee | |
| Chromatography | Hexane:ethyl acetate (5:1 → 1:1) | >95% purity | |
| Catalytic System | Iridium-based | High regioselectivity |
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures structural confirmation and purity:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify substituent positions and chlorophenyl/pyrazole integration .
- Mass Spectrometry : HRMS (High-Resolution MS) for molecular ion validation and isotopic pattern matching .
- Chromatography : SFC (Supercritical Fluid Chromatography) for enantiomeric excess determination .
- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to confirm stoichiometry .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?
Methodological Answer:
SAR strategies include:
- Substituent Modulation : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring to enhance binding affinity, as seen in FLAP inhibitors .
- Scaffold Hybridization : Combining oxadiazole with pyrazole moieties to improve metabolic stability and bioavailability .
- In Silico Docking : Using software like AutoDock to predict interactions with targets (e.g., 5-lipoxygenase-activating protein) and prioritize derivatives .
Q. Table 2: Key SAR Observations
| Modification | Biological Impact | Reference |
|---|---|---|
| Trifluoromethyl group | Increased FLAP binding (IC₅₀ <10 nM) | |
| Pyrazole substitution | Enhanced whole-blood LTB₄ inhibition |
Advanced: What computational methods are suitable for analyzing noncovalent interactions and electronic properties?
Methodological Answer:
- Multiwfn Software : Analyze electron localization function (ELF) and electrostatic potential surfaces to map hydrogen bonding and van der Waals interactions .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
- NCI (Non-Covalent Interaction) Plots : Visualize weak interactions (e.g., π-π stacking) using VMD or PyMOL .
Advanced: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Metabolomic Profiling : Use LC-MS/MS to identify metabolites in biological matrices (e.g., human whole blood) and correlate with activity .
- Dose-Response Validation : Replicate studies with standardized protocols (e.g., IC₅₀ determination in multiple cell lines) to isolate confounding factors .
- Cross-Species Comparisons : Assess pharmacokinetic profiles in murine vs. human models to resolve species-specific discrepancies .
Advanced: What role does this compound play in metabolomic studies, and how can its detection be optimized?
Methodological Answer:
- Targeted Metabolomics : Use MRM (Multiple Reaction Monitoring) modes on Q-TOF instruments for sensitive detection in complex samples (LOD ~0.005 ppm) .
- Isotopic Labeling : Incorporate ¹³C/²H isotopes to track metabolic pathways and quantify degradation products .
- Data Normalization : Apply algorithms (e.g., MetaboAnalyst) to correct for batch effects in large-scale studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
